9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(3,4-Dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
The synthesis of 9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the Phenyl Groups: Introduction of the 3,4-dimethylphenyl and 4-isopropylphenyl groups can be done through substitution reactions.
Oxidation and Amide Formation: The final steps often involve oxidation to introduce the oxo group and amide formation to complete the structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9-(3,4-Dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel compounds with potential pharmaceutical applications.
Biology: Its structural similarity to nucleotides suggests it could be used in studies related to DNA and RNA interactions.
Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity similar to other purine derivatives.
Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Given its purine core, it could intercalate into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, it has a similar structure and effects to caffeine.
Adenine: A nucleotide base that is a fundamental component of DNA and RNA.
Compared to these compounds, 9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific substitutions on the phenyl groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-12(2)15-6-8-16(9-7-15)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)17-10-5-13(3)14(4)11-17/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXVYVERZGSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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